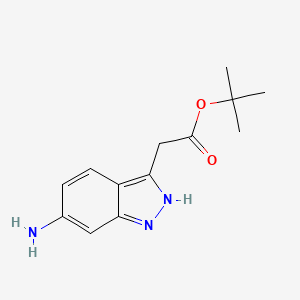![molecular formula C17H26O B12274829 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D](/img/structure/B12274829.png)
1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D is a complex organic compound characterized by its unique molecular structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research. Its structure includes a cyclohexyl group, an isopropyl group, and a benzene ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D typically involves the reaction of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2,5-dimethyl-2-(trimethylsilyl)-4-hexenoate
Uniqueness: 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C17H26O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3 |
InChI Key |
BXDYPFZPBRBYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OCC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



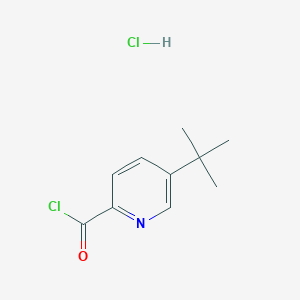
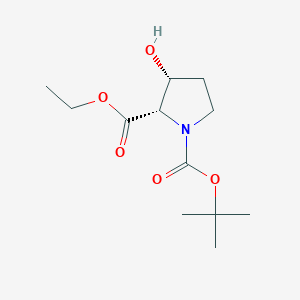
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12274762.png)
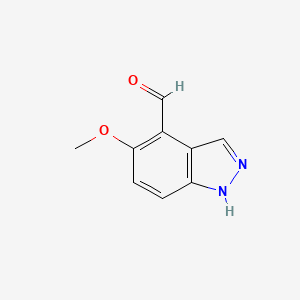

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)
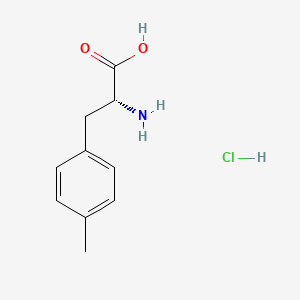
![N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12274796.png)
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)

![N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12274808.png)
